molecular formula C28H49NO B13827989 (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

Cat. No.: B13827989
M. Wt: 415.7 g/mol
InChI Key: CHNBWGCZJBZRBU-QAUNWTQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine is a complex organic compound belonging to the class of steroids and steroid derivatives This compound is characterized by its intricate structure, which includes multiple stereocenters and a cyclopenta[a]phenanthrene core

Preparation Methods

The synthesis of (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the methoxy and imine groups. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major products formed are oxidized derivatives of the original compound.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound, resulting in reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.

Scientific Research Applications

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active steroids.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C28H49NO

Molecular Weight

415.7 g/mol

IUPAC Name

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

InChI

InChI=1S/C28H49NO/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-30-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-21,23-26H,7-18H2,1-6H3/b29-22-/t20-,21+,23+,24?,25+,26+,27+,28-/m1/s1

InChI Key

CHNBWGCZJBZRBU-QAUNWTQXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC/C(=N/OC)/C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=NOC)C4)C)C

Origin of Product

United States

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